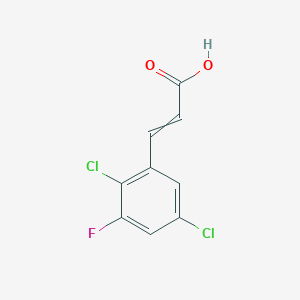
3-(2,5-dichloro-3-fluorophenyl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-Dichloro-3-fluorophenyl)prop-2-enoic acid is an organic compound characterized by the presence of a dichlorofluorophenyl group attached to a prop-2-enoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-dichloro-3-fluorophenyl)prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,5-dichloro-3-fluorobenzene.
Halogenation: The benzene ring undergoes halogenation to introduce the chlorine and fluorine atoms.
Coupling Reaction: The halogenated benzene is then subjected to a coupling reaction with a suitable alkene precursor, such as acrylic acid, under specific conditions to form the prop-2-enoic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enoic acid moiety.
Reduction: Reduction reactions can target the double bond in the prop-2-enoic acid group.
Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions due to the presence of halogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide for nucleophilic substitution and sulfuric acid for electrophilic substitution are commonly employed.
Major Products:
Oxidation: Products may include carboxylic acids and ketones.
Reduction: Products may include alkanes and alcohols.
Substitution: Products vary depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-(2,5-Dichloro-3-fluorophenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2,5-dichloro-3-fluorophenyl)prop-2-enoic acid involves interactions with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify biological molecules and pathways. For example, its potential antimicrobial activity may involve disruption of bacterial cell walls or inhibition of key enzymes.
Vergleich Mit ähnlichen Verbindungen
3-(2,5-Dichlorophenyl)prop-2-enoic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.
3-(3-Fluorophenyl)prop-2-enoic acid: Lacks the chlorine atoms, which may influence its chemical properties and applications.
Eigenschaften
CAS-Nummer |
1807394-66-6 |
|---|---|
Molekularformel |
C9H5Cl2FO2 |
Molekulargewicht |
235.04 g/mol |
IUPAC-Name |
3-(2,5-dichloro-3-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5Cl2FO2/c10-6-3-5(1-2-8(13)14)9(11)7(12)4-6/h1-4H,(H,13,14) |
InChI-Schlüssel |
CGDNOBDRCUJRJA-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C=CC(=O)O)Cl)F)Cl |
Kanonische SMILES |
C1=C(C=C(C(=C1C=CC(=O)O)Cl)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















